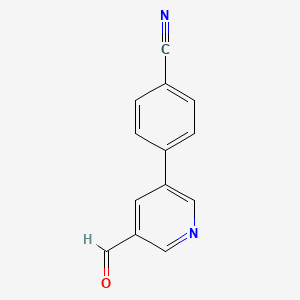![molecular formula C7H5ClN2 B597095 7-Chloro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260771-44-5](/img/structure/B597095.png)
7-Chloro-1H-pyrrolo[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1H-pyrrolo[3,2-C]pyridine is a chemical compound with the molecular weight of 152.58 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system . This compound has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-pyrrolo[3,2-C]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . Physical And Chemical Properties Analysis
7-Chloro-1H-pyrrolo[3,2-C]pyridine is a brown liquid . It has a molecular weight of 152.58 . The compound has a predicted boiling point of 290.6°C and a density of 1.425 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Antidiabetic Agents
7-Chloro-1H-pyrrolo[3,2-C]pyridine derivatives have shown promise in the treatment of diabetes. They have been found to reduce blood glucose levels, which can be beneficial in managing type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and other related conditions .
Organic Synthesis: Building Blocks
This compound serves as a versatile building block in organic synthesis. It’s used to construct complex molecules, including 6-Azaindole and 1H-INDOL-1-AMINE, which are crucial in various synthetic pathways .
Pharmacology: Neuroprotective Agents
In pharmacology, derivatives of 7-Chloro-1H-pyrrolo[3,2-C]pyridine are being explored for their neuroprotective properties. They may play a role in developing treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Analytical Methods: Fluorescent Probes
Researchers are investigating the use of this compound in creating fluorescent probes for biological imaging. These probes can help in visualizing cellular processes and understanding the molecular mechanisms of diseases .
Biotechnology: Enzyme Inhibition
In biotechnology, 7-Chloro-1H-pyrrolo[3,2-C]pyridine is being studied for its potential to inhibit specific enzymes. This can be crucial for developing new biotechnological applications, such as novel antibiotics or cancer therapies .
Materials Science: Electronic Materials
The electronic properties of pyrrolopyridine derivatives make them candidates for use in electronic materials. They could be used in the development of organic semiconductors, which are essential for flexible electronics and photovoltaic cells .
Mécanisme D'action
Safety and Hazards
7-Chloro-1H-pyrrolo[3,2-C]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed and causes serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOYDOOXZXFCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrrolo[3,2-C]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



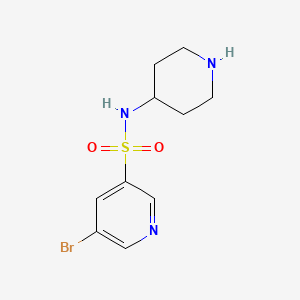
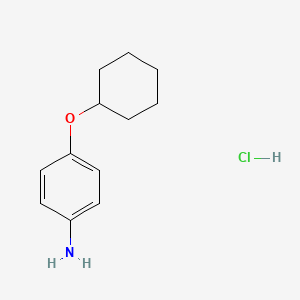
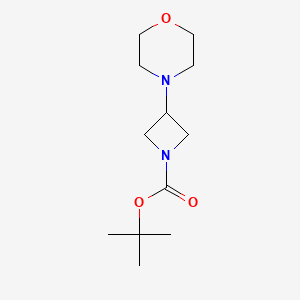
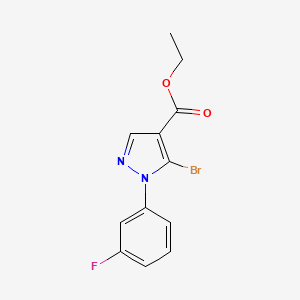
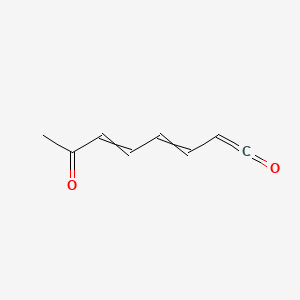
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
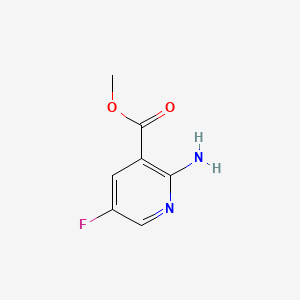


![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
